![molecular formula C19H15BrClN5O3 B2940706 5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922109-64-6](/img/structure/B2940706.png)
5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
The compound contains several functional groups including a furan ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a carboxamide group. These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings (furan and pyrazolo[3,4-d]pyrimidin), which are likely to contribute to its stability and possibly its bioactivity. The bromo, chlorobenzyl, and carboxamide groups could be key sites for interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the carboxamide group could participate in condensation reactions .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent antibacterial activity against pathogenic gram-negative bacteria such asKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity.
Safety and Hazards
Without specific information on this compound, it’s difficult to comment on its safety and hazards. As a general rule, compounds with reactive groups or heavy atoms like bromine could potentially be hazardous, but this would depend on many factors including the specific reactivity of the compound and the dose used .
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O3/c20-16-6-5-15(29-16)18(27)22-7-8-26-17-14(9-24-26)19(28)25(11-23-17)10-12-1-3-13(21)4-2-12/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAVBTUYPQOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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